(3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine
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Overview
Description
(3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine is a compound that features a pyridine ring attached to a branched alkyl chain. This compound is known for its steric hindrance, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine typically involves the hydroamination of olefins with nitroarenes. This method, developed by Baran and coworkers, is innovative and allows for the efficient production of sterically hindered amines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the hydroamination method mentioned above can be scaled up for industrial applications, providing a practical route for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines with different degrees of saturation.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
(3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine is used in several scientific research applications:
Organic Synthesis: It serves as a chemically differentiated building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the preparation of drug candidates, particularly those containing hindered amine motifs.
Material Science: It is employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine involves its interaction with molecular targets through its amine group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylpentan-2-yl)pyridin-3-amine
- 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine
- 3-methylpentan-2-amine
Uniqueness
(3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine is unique due to its steric hindrance, which makes it a valuable building block in organic synthesis and medicinal chemistry. Its structure provides a chemically differentiated motif that is not easily accessible through traditional synthetic routes .
Biological Activity
(3-Methylpentan-2-yl)(pyridin-3-ylmethyl)amine, also known as 2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine, is a compound characterized by a branched alkyl chain and a pyridine moiety. Its unique structure suggests potential biological activity, particularly in modulating enzyme and receptor functions. This article explores the biological activity of this compound, synthesizing findings from various research sources.
- Molecular Formula : C12H20N2
- Molecular Weight : 192.30 g/mol
- Structure : The compound consists of a pyridine ring substituted with a methyl group and an amino group linked to a 3-methylpentan-2-yl moiety, creating a sterically hindered secondary amine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to:
- Enzyme Modulation : The compound may inhibit or activate enzymatic pathways, influencing various biochemical processes.
- Receptor Binding : It can bind to cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.
Biological Applications
The compound has been explored for several applications in medicinal chemistry and pharmacology:
1. Biochemical Pathways
Research indicates that this compound serves as a building block for the synthesis of complex organic molecules and drug candidates. Its steric hindrance and electronic properties enable selective binding to certain enzymes or receptors, which can modulate their activity.
2. Therapeutic Potential
While specific therapeutic effects are not extensively documented in the available literature, its structural characteristics suggest potential applications in:
- Drug Development : As a precursor for synthesizing new therapeutic agents targeting various diseases.
- Pharmacological Studies : Investigating its effects on specific biochemical pathways could reveal new therapeutic uses .
Case Studies and Research Findings
Several studies have highlighted the potential biological activities of related compounds, providing insights into the possible effects of this compound.
Table 1: Comparison of Biological Activities
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-methyl-N-(pyridin-3-ylmethyl)pentan-2-amine |
InChI |
InChI=1S/C12H20N2/c1-4-10(2)11(3)14-9-12-6-5-7-13-8-12/h5-8,10-11,14H,4,9H2,1-3H3 |
InChI Key |
RHUOLRQPIBBDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CN=CC=C1 |
Origin of Product |
United States |
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